2,3,5-Trichloro-4-nitropyridine
CAS No.:
Cat. No.: VC17382513
Molecular Formula: C5HCl3N2O2
Molecular Weight: 227.43 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5HCl3N2O2 |
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Molecular Weight | 227.43 g/mol |
IUPAC Name | 2,3,5-trichloro-4-nitropyridine |
Standard InChI | InChI=1S/C5HCl3N2O2/c6-2-1-9-5(8)3(7)4(2)10(11)12/h1H |
Standard InChI Key | ABXQHMCSZHOAGZ-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C(=C(C(=N1)Cl)Cl)[N+](=O)[O-])Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 2,3,5-trichloro-4-nitropyridine is defined by a pyridine ring substituted with three chlorine atoms and one nitro group. The chlorine atoms occupy the 2, 3, and 5 positions, while the nitro group is positioned at the 4 site. This arrangement creates a highly electron-deficient system due to the electron-withdrawing effects of both chlorine and nitro substituents, rendering the compound susceptible to nucleophilic attack at the 6 position.
Table 1: Key Identifiers and Physical Properties
The compound’s physicochemical properties, such as solubility and stability, are influenced by its halogen-rich structure. It is sparingly soluble in polar solvents but dissolves readily in dichloromethane and dimethylformamide. The nitro group’s resonance effects further stabilize the aromatic system, reducing susceptibility to electrophilic substitution.
Synthesis and Industrial Production
Industrial synthesis of 2,3,5-trichloro-4-nitropyridine typically involves a two-step sequence: chlorination followed by nitration.
Chlorination of Pyridine Derivatives
The precursor, often a mono- or dichloropyridine, undergoes further chlorination using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). Reaction conditions (e.g., temperature, catalyst) are tightly controlled to achieve selective substitution at the 2, 3, and 5 positions.
Nitration
The chlorinated intermediate is subsequently nitrated using a mixed acid system (HNO₃/H₂SO₄). The nitro group preferentially occupies the 4 position due to steric and electronic factors, with the reaction typically proceeding at 50–70°C.
Continuous Flow Synthesis
Modern industrial practices employ continuous flow reactors to enhance efficiency. This method allows precise control over residence time and temperature, minimizing side reactions and improving yield (reported ≥85%).
Reactivity and Functionalization
The compound’s electron-deficient nature enables diverse functionalization reactions, though recent studies reveal unexpected behavior.
Reduction Reactions
Catalytic hydrogenation or hydride-based reductions convert the nitro group to an amine, yielding 2,3,5-trichloro-4-aminopyridine. This intermediate is pivotal in synthesizing heterocyclic pharmaceuticals.
Applications in Pharmaceutical and Agrochemical Research
Pharmaceutical Intermediates
The compound serves as a precursor to bioactive molecules. For instance:
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Antimicrobial Agents: Derivatives exhibit activity against Gram-positive bacteria by inhibiting cell wall synthesis.
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Kinase Inhibitors: Functionalized analogs target tyrosine kinases involved in cancer pathways.
Agrochemical Development
Chlorinated nitropyridines are key intermediates in herbicides and fungicides. Their electron-deficient rings facilitate conjugation with bioactive moieties, enhancing uptake in plant systems.
Analytical Characterization
Chromatographic Methods
Reverse-phase HPLC with acetonitrile/water mobile phases is standard for purity assessment. The Newcrom R1 column, optimized for low silanol activity, resolves 2,3,5-trichloro-4-nitropyridine from impurities with a retention time of ~8.2 minutes .
Spectroscopic Techniques
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NMR: ¹H NMR spectra show a deshielded proton at the 6 position (δ ~9.2 ppm) .
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IR: Strong absorptions at 1530 cm⁻¹ (N=O asymmetric stretch) and 1350 cm⁻¹ (C-Cl stretch).
Comparison with Structural Analogs
2,3,6-Trichloro-5-nitropyridine
This regioisomer exhibits reduced reactivity at the 4 position due to steric hindrance from the 6-chloro substituent. Applications focus on agrochemicals rather than pharmaceuticals.
2,3,5-Trichloroisonicotinic Acid
Replacing the nitro group with a carboxylic acid (C₆H₂Cl₃NO₂) shifts applications toward plant defense priming. The carboxylic acid moiety enables hydrogen bonding with biological targets, unlike the nitro group’s electronic effects.
Emerging Research Directions
Nitro-Group Migration Mechanisms
Ongoing studies aim to harness nitro migration for synthesizing regioisomerically pure compounds. Computational models suggest solvent polarity stabilizes zwitterionic intermediates, directing migration pathways .
Green Synthesis Initiatives
Efforts to replace chlorination agents with eco-friendly alternatives (e.g., ionic liquids) are underway, targeting reduced waste and energy consumption.
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